3-Amino-2,6-dimethylpyridine-4-carboxylic acid
Description
3-Amino-2,6-dimethylpyridine-4-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 4, an amino group at position 3, and methyl substituents at positions 2 and 5.
Properties
IUPAC Name |
3-amino-2,6-dimethylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(8(11)12)7(9)5(2)10-4/h3H,9H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGLZRLJDZOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282307 | |
| Record name | 3-amino-2,6-dimethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4328-88-5 | |
| Record name | NSC25387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-2,6-dimethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dimethylpyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-dimethylpyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced via carboxylation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dimethylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Synthetic Routes
| Route | Description |
|---|---|
| Nitration | Introduction of a nitro group to the pyridine ring. |
| Reduction | Conversion of nitro to amino through catalytic or chemical means. |
| Carboxylation | Addition of a carboxylic acid group under specific conditions. |
Chemistry
In chemical research, 3-Amino-2,6-dimethylpyridine-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to alcohol derivatives.
- Substitution : Methyl groups can engage in electrophilic substitution reactions.
Biology
The compound has been studied for its potential biological activities. Research indicates that it may interact with biomolecules due to its functional groups, possibly influencing enzymatic activities and cellular processes. It has been investigated for:
- Antimicrobial Properties : Exhibiting activity against certain pathogens.
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications:
- Cancer Research : Studies suggest that it may play a role in metabolic pathways relevant to cancer progression. For instance, its interaction with enzymes involved in proline metabolism has been linked to tumor growth regulation .
Industry
The compound is also utilized in developing new materials with specific properties. Its chemical versatility allows for modifications that can lead to innovative applications in material science.
Case Studies
-
Antimicrobial Activity Study :
A study demonstrated that this compound exhibited significant antimicrobial effects against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis. -
Cancer Metabolism Research :
Research highlighted the role of this compound in modulating proline metabolism in hepatocellular carcinoma (HCC). The inhibition of specific enzymes led to reduced tumor growth in animal models .
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dimethylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity: The electron-withdrawing chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid lowers the pKa of its -COOH group compared to the amino-substituted analogs . The amino group in this compound may slightly increase the pKa of the -COOH group due to electron donation .
Biological Activity
3-Amino-2,6-dimethylpyridine-4-carboxylic acid (also referred to as a pyridine derivative) has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and potential applications in medicinal chemistry.
This compound is characterized by its pyridine ring structure, which is substituted at positions 2, 6, and 4. The presence of an amino group and a carboxylic acid group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Some key mechanisms include:
- Enzyme Inhibition : This compound has been shown to act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies indicate that similar pyridine derivatives can inhibit arginase, an enzyme implicated in various diseases, with IC50 values in the nanomolar range .
- Receptor Modulation : The compound may also interact with receptors involved in inflammatory pathways, potentially modulating the inflammatory response .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For example:
- In vitro Studies : Certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of approximately 5 µM against leukemia cells .
- Combination Therapies : When used in combination with other chemotherapeutic agents, these compounds showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Key findings from SAR studies include:
- Substituent Effects : The presence of hydrophobic or bulky substituents at specific positions on the pyridine ring enhances activity against certain targets. Conversely, modifications that introduce steric hindrance may reduce efficacy .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound derivatives:
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study investigated a series of derivatives against glioblastoma cells, revealing that certain modifications led to increased potency and selectivity for cancer cell lines over normal cells .
- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of pyridine derivatives in animal models of arthritis, demonstrating significant reductions in swelling and pain compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
